molecular formula C16H18S4 B14184983 2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene CAS No. 848489-85-0

2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene

Cat. No.: B14184983
CAS No.: 848489-85-0
M. Wt: 338.6 g/mol
InChI Key: JTHVHYJHQQHGOC-UHFFFAOYSA-N
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Description

2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene is a polycyclic aromatic hydrocarbon containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be used to form the polycyclic structure.

    Sulfur Insertion: Sulfur atoms can be introduced through reactions with sulfur-containing reagents such as thiols or sulfides under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    High-Pressure and High-Temperature Conditions: To achieve the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which 2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound may play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tetrathiaperylene: A related compound with a similar polycyclic structure but fewer hydrogen atoms.

    Dithiapyrene: Another sulfur-containing polycyclic aromatic hydrocarbon.

Uniqueness

2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene is unique due to its specific arrangement of sulfur atoms and hydrogenation level, which may confer distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

848489-85-0

Molecular Formula

C16H18S4

Molecular Weight

338.6 g/mol

IUPAC Name

3,9,12,18-tetrathiapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1(19),2(20),10-triene

InChI

InChI=1S/C16H18S4/c1-5-17-13-11-9(1)2-6-18-14(11)16-12-10(4-8-20-16)3-7-19-15(12)13/h9-10H,1-8H2

InChI Key

JTHVHYJHQQHGOC-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C3C1CCSC3=C4C5=C2SCCC5CCS4

Origin of Product

United States

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